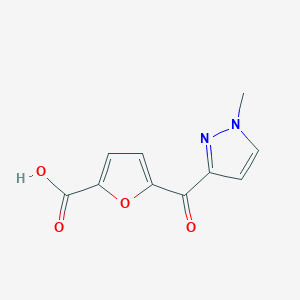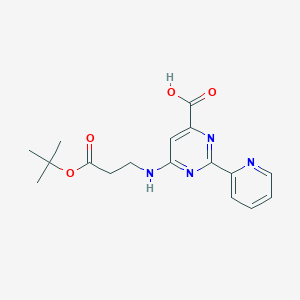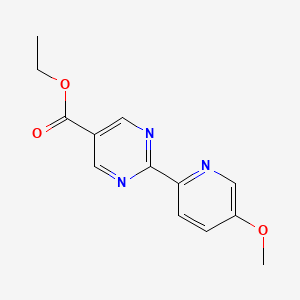
Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 5-methoxypyridine-2-carbaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyrimidine ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced pyrimidine compounds, and substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Pathways Involved: It may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-(5-(methoxymethyl)furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct pharmacological properties. Its methoxy group also provides additional sites for chemical modification, enhancing its versatility in drug design .
Eigenschaften
CAS-Nummer |
1447606-14-5 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
ethyl 2-(5-methoxypyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(17)9-6-15-12(16-7-9)11-5-4-10(18-2)8-14-11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
FYZQHHFLXZQOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


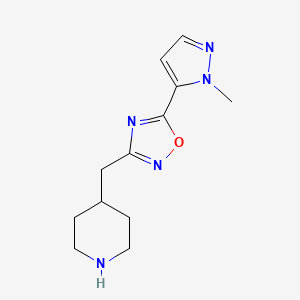


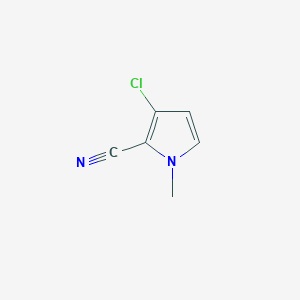
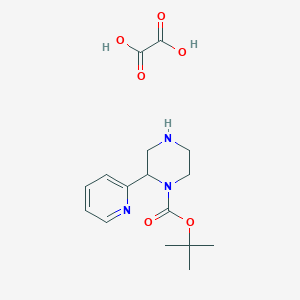

![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
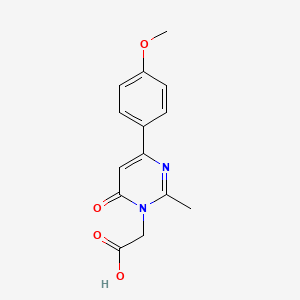
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

